molecular formula C6H14N2O2 B2437011 2-Amino-4-(dimethylamino)butanoic acid CAS No. 3940-52-1

2-Amino-4-(dimethylamino)butanoic acid

Cat. No.: B2437011
CAS No.: 3940-52-1
M. Wt: 146.19
InChI Key: XVQRABGSXSUQLJ-UHFFFAOYSA-N
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Description

Contextualization as an Unnatural Amino Acid Analog

2-Amino-4-(dimethylamino)butanoic acid is classified as an unnatural amino acid analog. Unlike the 20 common proteinogenic amino acids encoded by the universal genetic code, UAAs are either synthesized chemically or occur naturally through metabolic pathways not common to all organisms. nih.gov The structure of this compound is derived from its parent compound, 2,4-diaminobutyric acid (DAB), a non-proteinogenic alpha-amino acid. nih.gov The defining feature of the title compound is the presence of a dimethylamino group at the 4-position (gamma-carbon) of the butanoic acid backbone.

The incorporation of UAAs like this compound into peptide chains is a powerful tool in drug discovery and protein engineering. nih.gov These synthetic analogs are used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties. rsc.org Modifications to an amino acid's side chain can alter the tertiary structure of a peptide, improve its stability against proteolytic degradation, enhance its bioavailability, and increase the selectivity of its biological response. The dimethylamino group, a tertiary amine, imparts specific physicochemical properties, such as increased basicity and altered hydrophobicity, which can be leveraged to fine-tune the interactions between a peptide and its biological target. rsc.org

Below is a table detailing the properties of the parent compound, 2,4-diaminobutyric acid, which provides a baseline for understanding the structural context of its dimethylated derivative.

PropertyValue
IUPAC Name 2,4-diaminobutanoic acid
Molecular Formula C₄H₁₀N₂O₂
Molar Mass 118.13 g/mol
CAS Number 305-62-4
Classification Non-proteinogenic alpha-amino acid

Data sourced from PubChem CID 470. nih.gov

Historical Perspective in Synthetic Organic Chemistry Research

While specific documentation on the first synthesis of this compound is scarce, its synthetic history is intrinsically linked to that of its precursor, 2,4-diaminobutyric acid (DAB). Research into the synthesis of DAB has been documented for many decades, with various methods developed from different starting materials. These foundational routes provided the necessary backbone for subsequent modifications, such as N-methylation.

Early synthetic strategies for DAB often involved multi-step processes. For example, one approach begins with glutamic acid, while another utilizes γ-butyrolactone. oregonstate.eduresearchgate.net A more recent patent describes a method starting from homoserine, where the amino and carboxyl groups are first protected before introducing the second amino functionality. google.com These historical methods highlight the chemical challenges in synthesizing diamino acids with precise regiochemistry.

Starting MaterialKey Synthetic StepsReference
Glutamic Acid Schmidt reaction on α-amino-dicarboxylic acids. oregonstate.edu
γ-Butyrolactone Ring opening with potassium phthalimide (B116566), followed by hydrolysis. researchgate.net
Homoserine Protection of amino and carboxyl groups, introduction of a phthalimide group via Mitsunobu reaction, followed by deprotection steps. google.com

The conversion of the primary amine at the 4-position of DAB to a tertiary dimethylamino group can be achieved through established organic chemistry reactions. The most common method is exhaustive methylation (also known as the Eschweiler-Clarke reaction) using formaldehyde (B43269) and formic acid, or alternatively, using an alkylating agent like methyl iodide.

More contemporary research has focused on developing scalable and efficient syntheses for UAAs containing tertiary amines. A 2015 study reported a selective ruthenium-catalyzed reduction of tertiary amides on the side chain of glutamine derivatives to produce a library of UAAs with diverse tertiary amine functionalities, ready for use in peptide synthesis. rsc.org This modern approach allows for the modulation of physicochemical properties like basicity and hydrophobicity in the resulting amino acids. rsc.org

Significance in Advanced Chemical Conjugation Methodologies

The true significance of this compound in chemical biology lies in the unique properties of its side-chain tertiary amine, which provides a valuable tool for advanced chemical conjugation. nih.gov Bioconjugation is the process of covalently linking molecules, such as drugs or fluorophores, to biomolecules like proteins or peptides. creative-biolabs.com The choice of functional groups on the amino acid side chains is critical for determining the conjugation strategy. creative-biolabs.com

While common conjugation methods target the primary amines of lysine (B10760008) or the thiols of cysteine, the tertiary amine of this compound offers an orthogonal reactive handle. nih.govrsc.org Unlike primary and secondary amines, the dimethylamino group is not nucleophilic under standard amide bond-forming conditions used in peptide synthesis, meaning it does not interfere with the chain elongation process. peptide.com

The primary utility of the dimethylamino side chain in conjugation is its ability to undergo quaternization. This is a nucleophilic substitution reaction where an alkyl halide (e.g., methyl iodide or a more complex molecule bearing an alkyl halide functional group) reacts with the tertiary amine to form a permanently charged quaternary ammonium (B1175870) salt. rsc.org This reaction provides a highly specific and stable method for attaching probes, labels, or other molecules to a peptide at a predetermined site.

The incorporation of this UAA into a peptide sequence allows for site-specific modification with high precision. nih.gov This is a significant advantage over methods that target natural amino acids like lysine, which often results in a heterogeneous mixture of products due to the presence of multiple lysine residues on a protein's surface. rsc.org

Side Chain GroupFunctional GroupCommon Conjugation ChemistryOrthogonality
Lysine Primary Amine (-NH₂)Amide bond formation (e.g., with NHS esters), reductive amination.Low (reacts under similar conditions as N-terminus).
Cysteine Thiol (-SH)Michael addition (e.g., with maleimides), alkylation, disulfide exchange.High (unique reactivity).
This compound Tertiary Amine (-N(CH₃)₂)Quaternization (alkylation with alkyl halides).High (unreactive in standard peptide synthesis and amine/thiol chemistries).

By providing a unique reactive site, this compound and similar UAAs enable the construction of complex and well-defined bioconjugates for applications ranging from therapeutic drug delivery to advanced biological imaging. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(dimethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQRABGSXSUQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Isomeric Forms of 2 Amino 4 Dimethylamino Butanoic Acid

Chiral Centers and Definitive Stereoisomeric Forms

The cornerstone of a molecule's stereochemistry is the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of 2-Amino-4-(dimethylamino)butanoic acid, the alpha-carbon (C2) is the sole chiral center. This carbon is attached to a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a 4-(dimethylamino)butyl side chain (-CH2-CH2-N(CH3)2).

The presence of a single chiral center means that this compound can exist in two distinct stereoisomeric forms. These stereoisomers are non-superimposable mirror images of each other, a property known as enantiomerism. The two enantiomers are designated as (R)-2-Amino-4-(dimethylamino)butanoic acid and (S)-2-Amino-4-(dimethylamino)butanoic acid, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

Enantiomeric and Diastereomeric Relationships of this compound

As established, this compound exists as a pair of enantiomers. These isomers are identical in most of their physical and chemical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, with one enantiomer rotating the light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)).

It is important to note that because this molecule possesses only one chiral center, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and are only possible for compounds with two or more chiral centers. Therefore, the stereochemical relationships for this compound are limited to its enantiomeric pair.

Racemic Mixture Formation and Principles of Stereoisomer Resolution

The chemical synthesis of this compound from achiral starting materials typically results in a racemic mixture. libretexts.orglibretexts.org A racemic mixture contains equal amounts of the (R)- and (S)-enantiomers, rendering it optically inactive as the opposing optical rotations of the two enantiomers cancel each other out. libretexts.org

The separation of a racemic mixture into its individual enantiomers is a process known as resolution. libretexts.org Since enantiomers have identical physical properties, their separation requires the use of a chiral agent. libretexts.org Several methods can be employed for the resolution of racemic amino acids:

Diastereomeric Salt Formation: This is a common method where the racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. libretexts.orglibretexts.org Diastereomers have different physical properties, including solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amino acid can be recovered by removing the resolving agent.

Enzymatic Resolution: Enzymes are chiral catalysts that can exhibit high stereoselectivity. An enzyme may be used to selectively catalyze a reaction with only one of the enantiomers in the racemic mixture. libretexts.org This allows for the separation of the unreacted enantiomer from the modified one.

Chiral Chromatography: This technique utilizes a chiral stationary phase within a chromatography column. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to their separation.

The successful resolution of a racemic mixture can be confirmed by measuring the optical rotation of the separated enantiomers. A recent development in resolution techniques involves the use of PEGylated resolving agents that, after forming diastereomeric complexes, undergo a temperature-assisted phase transition, allowing for the precipitation and separation of one of the enantiomers. nih.govresearchgate.net

Impact of Stereochemistry on Molecular Interactions in Complex Systems

The specific three-dimensional arrangement of atoms in each enantiomer of this compound has a profound impact on its interactions with other chiral molecules, particularly in biological systems. Receptors, enzymes, and other proteins are themselves chiral, and their binding sites are stereospecific.

Consequently, the (R)- and (S)-enantiomers of this compound will likely exhibit different biological activities. One enantiomer may bind to a specific receptor with high affinity, eliciting a biological response, while the other enantiomer may have a much lower affinity or may not bind at all. In some cases, the "inactive" enantiomer can even have unintended or adverse effects. This principle is a cornerstone of modern pharmacology and drug development.

The differential interactions of enantiomers are not limited to biological systems. In materials science, the stereochemistry of a molecule can influence its self-assembly into larger structures, affecting the properties of the resulting material. For instance, the incorporation of a specific enantiomer of this compound into a polymer or peptide could lead to the formation of materials with distinct and predictable secondary structures, such as helices or sheets.

Synthetic Methodologies for 2 Amino 4 Dimethylamino Butanoic Acid

Total Synthesis Approaches to 2-Amino-4-(dimethylamino)butanoic acid

The total synthesis of this compound can be approached through several strategic routes, primarily starting from readily available precursors and employing well-established chemical transformations. Two plausible and convergent strategies are outlined below, one commencing from L-homoserine and the other utilizing a reductive amination approach.

Synthesis from L-Homoserine:

A logical and common strategy for the synthesis of 4-substituted 2-aminobutanoic acid derivatives is the utilization of L-homoserine as a chiral starting material. wikipedia.orggoogle.com This approach leverages the pre-existing stereocenter at the α-carbon. The synthesis involves the following key steps:

Protection of Functional Groups: The α-amino and carboxylic acid groups of L-homoserine must be protected to prevent unwanted side reactions during the subsequent functionalization of the side-chain hydroxyl group. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is typically converted to an ester, such as a methyl or benzyl (B1604629) ester.

Activation of the 4-Hydroxyl Group: The hydroxyl group at the 4-position is a poor leaving group and must be activated for nucleophilic substitution. This is typically achieved by converting it into a better leaving group, such as a tosylate, mesylate, or a halide.

Nucleophilic Substitution with Dimethylamine (B145610): The activated 4-position is then subjected to a nucleophilic substitution reaction with an excess of dimethylamine. This step introduces the desired dimethylamino moiety at the γ-carbon.

Deprotection: Finally, the protecting groups on the α-amino and carboxylic acid functionalities are removed to yield the target compound, this compound.

StepReactantsReagentsProduct
1L-Homoserine(Boc)₂O, NaHCO₃; then CH₃I, K₂CO₃N-Boc-L-homoserine methyl ester
2N-Boc-L-homoserine methyl esterTsCl, PyridineN-Boc-O-tosyl-L-homoserine methyl ester
3N-Boc-O-tosyl-L-homoserine methyl ester(CH₃)₂NHN-Boc-2-amino-4-(dimethylamino)butanoic acid methyl ester
4N-Boc-2-amino-4-(dimethylamino)butanoic acid methyl esterHCl/Dioxane; then LiOH, H₂OThis compound

Reductive Amination Approach:

An alternative total synthesis route involves the construction of the amino acid backbone via reductive amination of a keto-acid precursor. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This method is highly versatile for the synthesis of a wide range of amino acids.

Synthesis of the Keto-Acid Precursor: The key precursor for this route is 4-(dimethylamino)-2-oxobutanoic acid. This can be synthesized from precursors such as 4-chloro-1-butanol. google.com

Reductive Amination: The keto-acid is then subjected to reductive amination. This reaction typically involves the condensation of the ketone with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

Purification: The final product is then purified to yield racemic this compound.

StepReactantsReagentsProduct
14-chlorobutyraldehyde dimethyl acetal(CH₃)₂NH4-(dimethylamino)butyraldehyde dimethyl acetal
24-(dimethylamino)butyraldehyde dimethyl acetalAcid hydrolysis4-(dimethylamino)butyraldehyde
34-(dimethylamino)butyraldehydeOxidation4-(dimethylamino)butanoic acid
44-(dimethylamino)butanoic acidα-bromination2-bromo-4-(dimethylamino)butanoic acid
52-bromo-4-(dimethylamino)butanoic acidHydrolysis4-(dimethylamino)-2-hydroxybutanoic acid
64-(dimethylamino)-2-hydroxybutanoic acidOxidation4-(dimethylamino)-2-oxobutanoic acid
74-(dimethylamino)-2-oxobutanoic acidNH₃, NaBH₃CN or H₂, Pd/CThis compound

Asymmetric Synthesis Strategies for Enantiopure this compound

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure this compound is of high importance.

One prominent strategy for the asymmetric synthesis of amino acids involves the use of chiral auxiliaries. A well-established method utilizes a chiral nickel(II) complex of a Schiff base of glycine (B1666218). mdpi.com This complex can be deprotonated to form a nucleophilic glycine enolate equivalent, which can then be alkylated with a suitable electrophile. For the synthesis of the target compound, an electrophile such as 1-bromo-2-(dimethylamino)ethane could be employed. The chiral auxiliary directs the alkylation to occur stereoselectively, leading to the formation of one enantiomer in excess. Subsequent hydrolysis of the complex liberates the desired amino acid and the recyclable chiral auxiliary.

Another approach to enantioselective synthesis is through the asymmetric reductive amination of the precursor 4-(dimethylamino)-2-oxobutanoic acid. This can be achieved by using a chiral amine as a transient auxiliary or by employing a chiral catalyst for the reduction of the intermediate imine. Chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can facilitate the stereoselective hydrogenation of the C=N bond.

Protective Group Chemistry in the Synthesis of this compound

The presence of multiple reactive functional groups in this compound, namely the α-amino group, the carboxylic acid, and the side-chain dimethylamino group, necessitates a careful strategy of protection and deprotection during its synthesis.

The carboxylic acid group is usually protected as an ester, such as a methyl, ethyl, or benzyl ester. Esterification prevents the acidic proton from interfering with base-mediated reactions and also protects the carboxylate from participating in unwanted nucleophilic reactions. These ester groups can be hydrolyzed under basic (for methyl and ethyl esters) or hydrogenolytic (for benzyl esters) conditions.

The dimethylamino group in the side chain is generally less reactive than the primary α-amino group and often does not require protection. However, in certain reaction conditions where a highly nucleophilic nitrogen could be problematic, it can be temporarily protonated or quaternized to render it non-nucleophilic.

Functional GroupProtecting GroupIntroduction ReagentRemoval Conditions
α-AminoBocDi-tert-butyl dicarbonate (B1257347)Trifluoroacetic acid or HCl
α-AminoFmocFmoc-Cl or Fmoc-OSuPiperidine in DMF
Carboxylic AcidMethyl EsterMethanol, Acid catalystBase hydrolysis (e.g., LiOH)
Carboxylic AcidBenzyl EsterBenzyl alcohol, Acid catalystHydrogenolysis (H₂, Pd/C)

Precursor and Intermediate Chemical Transformations in this compound Synthesis

The synthesis of this compound involves several key chemical transformations of its precursors and intermediates.

A critical transformation in the synthesis starting from homoserine is the activation of the 4-hydroxyl group. This is a crucial step as the hydroxyl group is inherently a poor leaving group. The conversion of the hydroxyl into a tosylate or mesylate is a common strategy. This is typically achieved by reacting the protected homoserine derivative with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group, readily displaced by nucleophiles such as dimethylamine.

In the reductive amination pathway, the synthesis of the 4-(dimethylamino)-2-oxobutanoic acid precursor is a key sequence of transformations. A plausible route starts with 4-chloro-1-butanol, which can be oxidized to the corresponding aldehyde, 4-chlorobutyraldehyde. google.com This aldehyde can then be reacted with dimethylamine to form 4-(dimethylamino)butyraldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by α-bromination and hydrolysis, would yield the desired keto-acid. Each of these steps, from oxidation to halogenation and nucleophilic substitution, represents a fundamental transformation in organic synthesis.

Another important transformation is the final deprotection step. The choice of deprotection conditions must be compatible with the final product. For instance, if a Boc group is used for the amino protection and a methyl ester for the carboxyl protection, a two-step deprotection is necessary. First, the Boc group is removed under acidic conditions, followed by the saponification of the methyl ester under basic conditions. The order of these steps can be crucial to the successful isolation of the final product.

Derivatization and Functionalization Strategies of 2 Amino 4 Dimethylamino Butanoic Acid

Amine Group Functionalization of 2-Amino-4-(dimethylamino)butanoic acid

The primary amine group of this compound is a key site for functionalization, most commonly through N-acylation and the formation of peptide bonds. These modifications are fundamental in peptide synthesis and the development of peptidomimetics.

N-Acylation: The introduction of an acyl group to the α-amino moiety is a common strategy to modify the properties of amino acids. This can be achieved using various acylating agents, such as acyl chlorides and acid anhydrides. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the reaction with an acyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acyl-2-amino-4-(dimethylamino)butanoic acid.

Another approach involves the use of mixed anhydrides, for example, by reacting the N-protected amino acid with isobutyl chloroformate. This method is widely used in peptide synthesis. Enzymatic N-acylation using aminoacylases in aqueous media also represents a greener alternative to traditional chemical methods, offering high selectivity for the α-amino group. scispace.com

Reaction TypeReagentsGeneral ConditionsProduct Type
N-Acylation (Acyl Chloride)Acyl chloride, Base (e.g., Triethylamine)Inert solvent (e.g., Dichloromethane)N-Acyl derivative
N-Acylation (Acid Anhydride)Acid anhydride, Base (e.g., Pyridine)Inert solventN-Acyl derivative
Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, BaseAqueous/organic solvent mixtureN-Boc protected amino acid
Fmoc ProtectionFmoc-OSu or Fmoc-Cl, BaseAqueous/organic solvent mixtureN-Fmoc protected amino acid

Carboxyl Group Functionalization of this compound

The carboxyl group of this compound offers another avenue for derivatization, primarily through esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect this functional group during peptide synthesis or to modify the compound's solubility and reactivity. The Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.commdpi.com However, the strongly acidic conditions can be incompatible with other functional groups.

Alternatively, esters can be formed under milder conditions by reacting the carboxylate salt of the amino acid with an alkyl halide. Another approach is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol. luxembourg-bio.com

Amide Bond Formation: The formation of an amide bond at the carboxyl terminus is the cornerstone of peptide synthesis. This reaction involves the coupling of the N-protected this compound with the free amino group of another amino acid or amine. A wide array of coupling reagents has been developed to facilitate this process, minimizing side reactions and racemization. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). nih.govgrowingscience.com The choice of coupling reagent and additives (like HOBt or HOAt) is crucial for achieving high yields and purity in the resulting peptide. luxembourg-bio.com

Reaction TypeReagentsGeneral ConditionsProduct Type
Fischer EsterificationAlcohol, Strong acid catalyst (e.g., H₂SO₄)RefluxEster
Esterification (Alkyl Halide)Alkyl halide, BaseInert solventEster
Amide Formation (Peptide Coupling)Amine, Coupling reagent (e.g., HATU, HBTU), Base (e.g., DIPEA)Inert solvent (e.g., DMF)Amide/Peptide

Modifications and Substitutions of the Dimethylamino Moiety in this compound

The tertiary dimethylamino group in the side chain of this compound provides a unique handle for further chemical modifications, which can significantly alter the physicochemical properties of the molecule.

Quaternization: The lone pair of electrons on the nitrogen atom of the dimethylamino group can react with alkyl halides to form a quaternary ammonium (B1175870) salt. google.com This reaction introduces a permanent positive charge on the side chain, which can enhance water solubility and influence biological activity. The reaction conditions for quaternization typically involve treating the amino acid with an excess of an alkyl halide in a suitable solvent. researchgate.netresearchgate.net

N-Oxide Formation: The dimethylamino group can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. acs.org The resulting N-oxide is a highly polar functional group that can participate in hydrogen bonding and alter the electronic properties of the molecule.

Demethylation: While less common, it is conceivable that one or both methyl groups could be removed to yield the corresponding secondary or primary amine. This would likely require specific demethylating agents and carefully controlled reaction conditions to avoid side reactions at the α-amino group.

Chemical Linker Strategies Incorporating this compound Residues

The bifunctional nature of this compound, possessing both an amino and a carboxyl group, makes it an attractive building block for the synthesis of chemical linkers. These linkers are crucial components in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). enamine.netnih.govenamine.netsigmaaldrich.com

By functionalizing the amine and carboxyl groups with orthogonal protecting groups, this compound can be sequentially coupled to two different molecular entities. For example, the carboxyl group could be attached to a solid support, and the deprotected amine group could be reacted with a payload molecule. Subsequent cleavage from the resin and reaction at the now-free carboxyl group with a targeting moiety would complete the synthesis of the bifunctional linker conjugate. The dimethylamino group in the side chain could further be modified to tune the linker's properties, such as its solubility or charge.

Integration of this compound into Peptide and Peptidomimetic Structures

The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy to create peptidomimetics with enhanced properties. uminho.ptnih.govrsc.orgnih.gov These modifications can lead to increased proteolytic stability, improved pharmacokinetic profiles, and altered conformational preferences. uminho.pt

The integration of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. scispace.comkennesaw.edunih.govgoogle.com The N-α-Fmoc or N-α-Boc protected derivative of the amino acid can be coupled to a growing peptide chain on a solid support using standard coupling reagents. The presence of the dimethylamino group in the side chain may influence the coupling efficiency and the properties of the final peptide. For instance, the basicity of the dimethylamino group could potentially interfere with certain coupling reagents or require specific protection strategies.

The resulting peptides containing the this compound residue would possess a unique side chain that can be further functionalized, for example, through quaternization to introduce a positive charge. This could be exploited to enhance interactions with biological targets or to improve cell permeability.

Analytical Characterization and Separation Techniques for 2 Amino 4 Dimethylamino Butanoic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "2-Amino-4-(dimethylamino)butanoic acid" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid group would be the most downfield signal, typically appearing in the range of 170-185 ppm. The carbons attached to the nitrogen atoms would also be significantly deshielded and appear at characteristic chemical shifts.

Illustrative ¹H NMR Data for a Related Structure (gamma-aminobutyric acid derivative):

Proton AssignmentChemical Shift (ppm)Multiplicity
H-43.60Triplet
Methylene ProtonsAliphatic RegionMultiplets

This table is illustrative and based on a structurally similar compound. Actual chemical shifts for "this compound" may vary.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of "this compound". It also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule would lose an electron to form a molecular ion ([M]⁺), the peak of which would correspond to the molecular weight of the compound. For "this compound" (C₆H₁₄N₂O₂), the expected molecular weight is approximately 146.11 g/mol .

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the carbon-carbon bonds in the backbone. The presence of the dimethylamino group would likely lead to characteristic fragments resulting from cleavage at the C-N bond. The fragmentation pattern of butanoic acid, a related structure, shows a characteristic base peak at m/z 60.

Illustrative Fragmentation Data for Butanoic Acid:

m/zIon Fragment
88[CH₃CH₂CH₂COOH]⁺ (Molecular Ion)
60[CH₂COOH]⁺ (Base Peak via McLafferty Rearrangement)
45[COOH]⁺
29[CH₃CH₂]⁺

This table illustrates the fragmentation of a related compound and is not the specific fragmentation pattern of "this compound".

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. Key expected absorptions include:

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

N-H bending vibrations from the amino group.

C-N stretching vibrations.

C-H stretching and bending vibrations from the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: "this compound" itself is not expected to have strong chromophores that absorb in the UV-Vis region. However, derivatization of the amino group can introduce a chromophore, allowing for UV-Vis detection, which is particularly useful in chromatographic techniques.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound" and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound" and for confirming its identity against a reference standard.

Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of amino acids. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the compound is influenced by its polarity. Due to the polar nature of the amino and carboxylic acid groups, "this compound" would likely have a short retention time on a standard C18 column without a derivatizing agent.

Derivatization: To enhance detection and improve chromatographic separation, pre-column or post-column derivatization is often employed. Reagents that react with the primary or secondary amine can introduce a fluorescent or UV-active tag, significantly increasing the sensitivity of the analysis.

Illustrative HPLC Conditions for Amino Acid Analysis:

ParameterCondition
ColumnC18 Reversed-Phase
Mobile PhaseGradient of aqueous buffer and acetonitrile
DetectionUV or Fluorescence (after derivatization)
Flow Rate1.0 mL/min

This table provides a general example of HPLC conditions for amino acid analysis and would require optimization for "this compound".

Chiral Chromatography for Enantiomeric Purity Assessment

Since "this compound" possesses a chiral center at the α-carbon, it can exist as two enantiomers (D and L forms). Chiral chromatography is crucial for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral Stationary Phases (CSPs): This is the most direct method for chiral separation. The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins.

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

The choice of the chiral separation method depends on the specific properties of the enantiomers and the desired analytical outcome.

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is a powerful analytical technique, but its direct application to amino acids such as this compound is generally not feasible. This limitation stems from the inherent physicochemical properties of amino acids: they are polar, zwitterionic, and non-volatile compounds. fz-juelich.de When subjected to the high temperatures of a standard GC injection port, they are thermally labile and prone to decomposition rather than volatilization. fz-juelich.dersc.org

To overcome these challenges, a critical pre-analytical step known as derivatization is required. uni-halle.de Derivatization chemically modifies the amino acid to increase its volatility and thermal stability, making it suitable for GC analysis. fz-juelich.deuni-halle.de This process involves converting the polar functional groups (the primary amine, tertiary dimethylamino group, and the carboxylic acid) into less polar, more volatile moieties. uni-halle.de The primary goals of derivatization for GC analysis are:

To increase the volatility of the analyte.

To reduce the polarity of the analyte.

To improve the thermal stability of the analyte to prevent decomposition in the GC system. uni-halle.de

To enhance separation and detection. rsc.org

Common derivatization strategies applicable to amino acids include silylation and a two-step process of esterification followed by acylation.

Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. rsc.orguni-halle.de Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. rsc.orguni-halle.deoup.com TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture compared to TMS derivatives. uni-halle.de

Esterification and Acylation: This two-step approach first converts the carboxylic acid group to an ester (e.g., a methyl or isopropyl ester) and then acylates the amino group. tandfonline.comrsc.org This process effectively caps (B75204) both polar functional groups, yielding a volatile and thermally stable derivative suitable for GC separation. rsc.org For separating enantiomers, the derivatized amino acids can be analyzed on a chiral GC column. tandfonline.com

The choice of derivatization reagent, reaction conditions (temperature and time), and the GC column's stationary phase are all critical parameters that must be optimized to achieve efficient separation and accurate quantification of this compound. uni-halle.degoogle.com

Derivatization MethodTypical ReagentsTarget Functional GroupsAdvantagesConsiderations
SilylationMSTFA, MTBSTFA-COOH, -NH2, -OH, -SHSingle-step reaction, produces volatile derivatives. rsc.orgDerivatives can be sensitive to moisture, especially TMS derivatives. uni-halle.de
Esterification followed by AcylationAcidified Alcohol (e.g., HCl in Methanol), Acylating Agent (e.g., PFPA)-COOH (Esterification), -NH2 (Acylation)Creates stable and highly volatile derivatives. rsc.orgTwo-step process, potentially more complex. rsc.org

Electrophoretic Methods for Isomer and Mixture Separation

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-efficiency approach for the separation of amino acids, their isomers, and complex mixtures thereof. tandfonline.com CE separates analytes based on their differential migration in an electric field, which is influenced by their charge-to-mass ratio. rsc.orgresearchgate.net This technique is advantageous due to its high separation efficiency, minimal sample consumption, and speed. tandfonline.com

For the separation of enantiomers (chiral isomers) of compounds like this compound, a chiral selector must be added to the background electrolyte (BGE). fz-juelich.de The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different formation constants and/or electrophoretic mobilities, leading to their separation. fz-juelich.de

Several modes of capillary electrophoresis are applicable:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free solution. The addition of chiral selectors to the BGE enables the resolution of enantiomers. libretexts.org

Micellar Electrokinetic Chromatography (MEKC): In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This forms a pseudostationary phase (micelles), and separation is based on the partitioning of the analyte between the aqueous buffer and the micelles. rsc.org Chiral surfactants or the addition of chiral selectors to the micellar system can be used for enantiomeric separations. oup.com

Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE): This method involves adding a chiral ligand and a central metal ion to the BGE. The enantiomers form diastereomeric ternary complexes with the chiral ligand and the metal ion, which differ in stability and mobility, enabling their separation. fz-juelich.de

Commonly used chiral selectors in CE for amino acid separation include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral crown ethers. fz-juelich.deiucr.org The choice of chiral selector, its concentration, the pH of the background electrolyte, and the applied voltage are key parameters that must be optimized for successful isomer separation. libretexts.org

CE MethodPrinciple of SeparationApplication for this compoundCommon Chiral Selectors
Capillary Zone Electrophoresis (CZE)Separation based on charge-to-mass ratio in a free electrolyte solution. researchgate.netSeparation of isomers by adding a chiral selector to the background electrolyte. libretexts.orgCyclodextrins, Crown Ethers. fz-juelich.deiucr.org
Micellar Electrokinetic Chromatography (MEKC)Separation based on differential partitioning between an aqueous phase and a micellar pseudostationary phase. rsc.orgResolution of neutral and charged isomers, including enantiomers.Chiral surfactants, Cyclodextrins combined with micelles. rsc.orgoup.com
Chiral Ligand Exchange (CLE-CE)Formation of transient diastereomeric metal complexes with a chiral ligand. fz-juelich.deHigh-selectivity separation of enantiomers.Chiral amino acids or their derivatives (e.g., L-proline derivatives) with a metal ion (e.g., Cu(II)). fz-juelich.de

Crystallization Techniques for Diastereomer Resolution and Purification

Crystallization is a fundamental and cost-effective technique for the separation and purification of chiral compounds on a larger scale. rsc.org For a chiral compound like this compound, which exists as a pair of enantiomers, crystallization-based resolution is a key method for obtaining enantiomerically pure substances. The two primary methods are diastereomeric salt crystallization and preferential crystallization. mun.ca

Diastereomeric Salt Crystallization: This is the most common crystallization method for resolving racemates (a 50:50 mixture of enantiomers). rsc.orgiucr.org The process involves reacting the racemic amino acid with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. google.com Once one diastereomeric salt is isolated in pure form, the resolving agent is cleaved, yielding the desired pure enantiomer of the amino acid. google.com The success of this method hinges on finding a suitable resolving agent that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers. mun.ca

Preferential Crystallization: This technique is applicable only to racemic mixtures that crystallize as conglomerates, which are physical mixtures of separate crystals of the two enantiomers. tandfonline.com It is not applicable to racemic compounds where both enantiomers are present in the same crystal unit cell. mun.ca The process involves creating a supersaturated solution of the racemate and then seeding it with pure crystals of the desired enantiomer. tandfonline.com This induces the crystallization of only that enantiomer from the solution. The crystals are then harvested before the spontaneous crystallization of the other enantiomer can occur. tandfonline.com This method can be combined with in-situ racemization of the unwanted enantiomer in the solution to theoretically achieve a 100% yield of the desired enantiomer, a process known as second-order asymmetric transformation. tandfonline.com

Crystallization TechniquePrincipleRequirementsKey Process Steps
Diastereomeric Salt CrystallizationConversion of a racemate into a mixture of diastereomers with different solubilities, allowing for separation by fractional crystallization. libretexts.orgA readily available, enantiomerically pure resolving agent that forms crystalline salts. libretexts.org1. Reaction of the racemate with a chiral resolving agent to form diastereomeric salts. libretexts.org 2. Fractional crystallization to isolate the less soluble diastereomer. google.com 3. Cleavage of the pure diastereomer to recover the desired enantiomer. google.com
Preferential CrystallizationSeeding a supersaturated racemic solution with crystals of one enantiomer to induce its exclusive crystallization. tandfonline.comThe racemate must form a conglomerate (a mechanical mixture of enantiomeric crystals). tandfonline.com1. Preparation of a supersaturated solution of the racemate. 2. Introduction of seed crystals of the desired enantiomer. tandfonline.com 3. Crystallization and harvesting of the pure enantiomer before the other crystallizes. tandfonline.com

Biotechnological and Research Applications of 2 Amino 4 Dimethylamino Butanoic Acid in Non Clinical Contexts

Role as a Chemical Building Block in Bioconjugation Chemistry

A Building Block for Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates are a class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to cancer cells. The linker that connects the antibody to the drug payload is a critical component, influencing the stability, solubility, and efficacy of the ADC. 2-Amino-4-(dimethylamino)butanoic acid has been cited as a potential constituent of these intricate linker systems.

While the patent highlights its potential use, it is one of several options available to researchers, as shown in the table below.

Linker Component CategoryExample Compounds Including this compound
Non-proteinogenic amino acidsThis compound
2,4-diaminobutanoic acid
2-amino-6-(dimethylamino)hexanoic acid
2-amino-5-(dimethylamino)pentanoic acid
β-alanine

This table illustrates that this compound is considered alongside other synthetic amino acids for incorporation into ADC linkers. google.com

Role in Site-Specific Conjugation Methodologies

The development of homogeneous ADCs, where the drug is attached to a specific site on the antibody, is a major goal in the field. This site-specific conjugation leads to a more uniform product with predictable properties. While the aforementioned patent describes a method for site-specific conjugation by oxidizing an N-terminal serine residue to an aldehyde group for subsequent linker attachment, it does not specify a direct role for this compound in achieving this site-specificity. google.com

The primary benefit of the described site-specific method is the production of a homogeneous ADC with a drug-to-antibody ratio of two. google.com The incorporation of this compound would be within the linker that attaches to this specific site, rather than directing the conjugation itself.

Influencing Bioconjugate Stability and Homogeneity

The design of the linker is paramount for the stability and homogeneity of the final bioconjugate. The choice of building blocks, such as this compound, can influence these properties. For instance, the dimethylamino group could potentially impact the solubility and aggregation propensity of the ADC. The patent that mentions this amino acid emphasizes the importance of creating homogeneous ADCs, and the use of defined chemical entities like this compound within the linker contributes to this goal by ensuring a consistent linker structure. google.com However, specific research detailing how the inclusion of this particular amino acid affects the stability and homogeneity of the resulting bioconjugate is not yet widely available.

Expanding the Genetic Code: Applications in Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area of this field is the expansion of the genetic code to include unnatural amino acids (UAAs), thereby creating proteins with novel functions. This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the UAA at that position during protein synthesis.

Currently, there is no specific information available in the scientific literature detailing the successful incorporation of this compound into recombinant proteins using synthetic biology techniques. While the methodology for incorporating UAAs is well-established, the specific synthetase/tRNA pairs are highly specific to the UAA they process. The development of such a system for this compound would require significant research and engineering efforts.

The Frontier of Molecular Recognition: Utilization in Chemical Probes and Biosensors

Chemical probes and biosensors are essential tools for studying biological systems and for diagnostics. These tools often rely on specific molecular recognition events. The unique chemical structure of this compound, with its dimethylamino group, could potentially be exploited in the design of novel probes and sensors. For example, the tertiary amine could act as a binding site for specific analytes or as a trigger for a detectable signal change.

However, a review of the current scientific literature does not reveal any specific examples of this compound being utilized in the development of chemical probes or biosensors. This remains a potential area for future research, where the properties of this synthetic amino acid could be harnessed for the creation of new analytical tools.

Computational and Theoretical Studies of 2 Amino 4 Dimethylamino Butanoic Acid

Molecular Modeling and Conformational Analysis of 2-Amino-4-(dimethylamino)butanoic acid

Molecular modeling and conformational analysis are essential first steps in the computational study of a flexible molecule such as this compound. The goal is to identify the molecule's low-energy three-dimensional structures, or conformers, which dictate its physical and biological properties. The conformational landscape of this molecule is primarily defined by the rotation around several single bonds in its backbone and side chain.

Cα-Cβ bond: Rotation around this bond alters the position of the dimethylaminoethyl side chain relative to the amino acid backbone.

Cβ-Cγ bond: This rotation affects the extension of the side chain.

Cγ-N bond: Rotation here changes the orientation of the terminal dimethylamino group.

To explore the potential energy surface associated with these rotations, computational chemists employ various conformational search algorithms. These can include systematic searches, where each rotatable bond is rotated by a fixed increment, or more sophisticated methods like Monte Carlo or molecular dynamics simulations that randomly sample the conformational space. uci.edu Following a search, energy minimization is performed on the generated structures to find stable, low-energy conformers. These calculations are typically performed using molecular mechanics force fields, which provide a computationally efficient way to estimate the energy of different molecular arrangements.

The analysis would likely reveal several stable conformers, some of which may feature intramolecular hydrogen bonds, for instance, between the terminal amino group and the carboxyl group, which can significantly stabilize a particular geometry. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Illustrative Table of Predicted Low-Energy Conformers:

Conformer IDDihedral Angle (Cα-Cβ)Dihedral Angle (Cβ-Cγ)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
1-60° (gauche)180° (anti)0.0045.2
2180° (anti)180° (anti)0.5525.1
360° (gauche)-60° (gauche)1.1012.0
4-60° (gauche)60° (gauche)1.259.8

Note: This data is illustrative and represents typical results from a conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of a molecule's electronic properties than molecular mechanics. mdpi.com These methods are used to understand the distribution of electrons within this compound, which is fundamental to its reactivity.

A typical approach involves geometry optimization of the most stable conformers (identified through molecular modeling) using a DFT method, such as B3LYP, with a suitable basis set like 6-31G(d,p). mdpi.com From these calculations, a wealth of information about the molecule's electronic structure can be obtained.

Key properties calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the carboxyl oxygen atoms would be regions of negative potential, while the amine hydrogens would be regions of positive potential.

Atomic Charges: Calculations can assign partial charges to each atom, providing a more detailed picture of the charge distribution and identifying reactive sites.

Illustrative Table of Calculated Quantum Chemical Properties:

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D
Electron Affinity0.3 eV
Ionization Potential6.1 eV

Note: This data is hypothetical and for illustrative purposes. Specific values would be derived from actual DFT calculations.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of molecules. By calculating the vibrational frequencies of the optimized structure of this compound, its infrared (IR) and Raman spectra can be simulated. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral peaks to the vibrations of particular functional groups.

For instance, the calculations would predict characteristic stretching frequencies for the N-H bonds of the primary amine, the C=O bond of the carboxylic acid, and the C-N bonds of the dimethylamino group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing predicted and experimental NMR spectra is a cornerstone of structural elucidation in organic chemistry.

Furthermore, these computational methods can be used to explore potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a proposed reaction pathway can be evaluated. This could be applied, for example, to study its metabolism or its potential role as an enzyme inhibitor.

Illustrative Table of Predicted IR Vibrational Frequencies:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3450, 3360
C-H StretchAliphatic2980-2850
C=O StretchCarboxylic Acid1735
N-H BendPrimary Amine1620
C-N StretchDimethylamino1180

Note: These are representative values. Actual predicted frequencies would result from specific DFT calculations and may be scaled to better match experimental data.

In Silico Docking and Interaction Studies with Target Macromolecules

To investigate the potential biological role of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, typically a protein receptor, to form a stable complex. nih.gov The process helps in understanding the binding mode and estimating the binding affinity.

The docking process involves several steps:

Preparation of the Ligand and Receptor: A 3D structure of this compound, usually one of its low-energy conformers, is prepared. A 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The binding site on the protein is then defined.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the defined binding site. nih.gov The software then explores various positions, orientations, and conformations of the ligand within the site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. The analysis of this pose reveals key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and specific amino acid residues in the protein's active site. nih.gov

For example, this compound could be docked into the active site of an enzyme that processes amino acids. The results might show that the carboxylate group forms a salt bridge with a positively charged residue like Arginine or Lysine (B10760008), while the terminal dimethylamino group fits into a hydrophobic pocket. These predictions can then be used to design more potent analogs or to guide experiments like site-directed mutagenesis to validate the predicted interactions.

Illustrative Table of Hypothetical Docking Results:

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Amino Acid Transporter (e.g., ASCT2)-7.2Arg123, Asp345Hydrogen Bond, Salt Bridge
Val89, Leu92Hydrophobic Interaction
D-Amino Acid Oxidase-6.8Tyr228, Ser335Hydrogen Bond
Trp219Hydrophobic Interaction

Note: This table is purely illustrative. The target, binding energy, and interacting residues are hypothetical and would depend on the specific protein chosen for the docking study.

Future Research Directions in 2 Amino 4 Dimethylamino Butanoic Acid Chemistry

Development of Novel and Greener Synthetic Routes to 2-Amino-4-(dimethylamino)butanoic acid

Traditional chemical syntheses of complex amino acids often rely on multi-step processes that may involve harsh reagents, hazardous solvents, and significant waste generation. The future of synthesizing this compound will likely pivot towards more sustainable and efficient methodologies, embracing the principles of green chemistry.

A primary avenue of research will be the development of biocatalytic and chemo-enzymatic routes . nih.goviupac.orgacs.org These approaches utilize enzymes or whole-cell systems to perform key transformations with high stereo- and regioselectivity under mild, aqueous conditions. Future studies could focus on identifying or engineering enzymes, such as aminotransferases or ammonia (B1221849) lyases, capable of constructing the diamino acid backbone from renewable starting materials. A chemo-enzymatic strategy might involve a combination of a key enzymatic step to set the stereochemistry at the alpha-carbon, followed by conventional chemical steps to complete the synthesis. researchgate.netpolimi.itdigitellinc.com

Another promising direction is the application of modern C-H functionalization techniques . mdpi.com Photo-mediated reactions, for instance, offer a powerful tool for creating carbon-carbon or carbon-nitrogen bonds under mild conditions, potentially shortening synthetic pathways and reducing the need for protecting groups. mdpi.com Research could explore the direct functionalization of simpler amino acid precursors to introduce the dimethylamino group at the gamma-position, representing a more atom-economical approach.

The development of these greener routes will be critical for producing this compound in a more environmentally friendly and economically viable manner, thereby facilitating its broader investigation and application.

Advanced Derivatization Strategies for Enhanced Functionality in Chemical Systems

The unique structure of this compound, featuring a primary alpha-amino group, a tertiary gamma-amino group, and a carboxylic acid, presents a versatile scaffold for chemical modification. Future research will focus on advanced derivatization strategies to tailor its properties for specific functions.

Furthermore, derivatization can be used to attach functional tags, such as fluorophores or biotin, creating molecular probes to study biological systems. These tagged derivatives could be used to track the uptake and localization of peptides incorporating this amino acid within cells. The development of orthogonal protection schemes, where each functional group can be selectively modified, will be essential for creating highly complex and multifunctional derivatives for advanced applications in materials science and medicinal chemistry. google.com

Methodological Advancements in Analytical Characterization of Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their unambiguous characterization will become paramount. While standard techniques provide basic structural information, future research will necessitate the application and development of more sophisticated methods.

High-resolution tandem mass spectrometry (LC-MS/MS) will be indispensable for confirming molecular weights and elucidating the fragmentation patterns of novel derivatives, which is crucial for structural verification. creative-proteomics.comnumberanalytics.com The development of specific derivatization reagents that enhance ionization efficiency and provide predictable fragmentation could greatly facilitate MS analysis, especially for screening complex mixtures or identifying metabolites in biological samples. wur.nlrsc.org

High-field Nuclear Magnetic Resonance (NMR) spectroscopy , including multi-dimensional techniques (e.g., COSY, HSQC, HMBC), will be critical for determining the precise three-dimensional structure and connectivity of these molecules. mdpi.comresearchgate.net For complex derivatives or when the amino acid is incorporated into a larger peptide, advanced NMR methods can provide insights into conformational dynamics and intermolecular interactions. nih.gov The use of 15N and 13C isotopic labeling in conjunction with NMR can further aid in resolving complex spectra and providing detailed structural information.

Future methodological advancements will likely involve the integration of multiple analytical platforms (e.g., coupling LC with NMR and MS) to provide a comprehensive characterization of these novel chemical entities, ensuring their structural integrity and purity for subsequent applications. polarispeptides.com

Expanding the Scope of Biotechnological Applications beyond Current Paradigms

The true potential of this compound lies in its application as a non-proteinogenic building block in biotechnology and drug discovery. frontiersin.orgwikipedia.org Future research is expected to expand its use far beyond a simple structural component.

One of the most significant areas of future research will be its incorporation into peptides and peptidomimetics . nih.gov The introduction of this unnatural amino acid can confer unique properties to peptides, such as increased resistance to proteolytic degradation, enhanced stability, and altered conformational preferences. bohrium.comnih.govresearchgate.net These features are highly desirable in the development of peptide-based drugs with improved pharmacokinetic profiles. The two amino groups could also allow for the creation of branched or cyclic peptides with novel topologies and biological activities.

As a diamino acid, it could also be explored as a monomer for the synthesis of novel bio-based polyamides . nih.govnih.gov The specific spacing of the amino and carboxyl groups, along with the dimethylamino side chain, could lead to polymers with unique thermal, mechanical, and chemical properties.

Furthermore, the structural similarity of this compound to natural amino acids like ornithine and lysine (B10760008) suggests it could be investigated as a potential enzyme inhibitor or modulator of metabolic pathways involving amino acid transport or metabolism. nih.govcapes.gov.br Its unique structure could allow it to interact with active sites or allosteric sites of enzymes in ways that natural amino acids cannot, opening up new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 2-Amino-4-(dimethylamino)butanoic acid to prevent degradation?

  • Methodological Answer : Store the compound at 2–8°C in a dry environment to avoid moisture-induced hydrolysis or decomposition. Use inert gas purging (e.g., nitrogen) for long-term storage of solutions. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory during handling to prevent skin/eye contact. Avoid dust generation by working in fume hoods with adequate exhaust ventilation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of dimethylamino and butanoic acid moieties. For example, the dimethylamino group will show a singlet in ¹H NMR (~2.2–2.4 ppm). Mass spectrometry (MS) can confirm the molecular ion peak (expected m/z ~146 for C₆H₁₃N₂O₂). Cross-reference data with NIST Standard Reference Databases for validation .

Q. What synthetic routes are historically documented for analogous amino acids, and how can they inform the synthesis of this compound?

  • Methodological Answer : Classical methods include Strecker synthesis or reductive amination of keto acids. For example, Shiraiwa et al. (1996) described enantioselective synthesis of similar non-proteinogenic amino acids using chiral auxiliaries, which could be adapted for introducing the dimethylamino group .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., R/S) at the chiral centers of this compound affect its reactivity and biological activity?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to separate enantiomers. Compare their thermodynamic stability via differential scanning calorimetry (DSC) and reactivity in coupling reactions (e.g., peptide synthesis). Biological assays (e.g., enzyme inhibition) can reveal stereospecific activity differences, as seen in studies on methionine analogs .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize impurities. Validate purity via high-resolution MS and elemental analysis. Cross-check spectral data with independent sources (e.g., NIST Chemistry WebBook) and publish corrections with raw data to address discrepancies .

Q. How does the dimethylamino group influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Conduct pH-dependent solubility studies (e.g., shake-flask method) across a range of 1–13. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Stability can be tested via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The dimethylamino group may enhance solubility in acidic media due to protonation .

Q. What experimental designs are optimal for studying the compound’s interactions with metal ions or biological macromolecules?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities with transition metals (e.g., Cu²⁺, Zn²⁺). For protein interactions, use surface plasmon resonance (SPR) or fluorescence quenching assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis studies .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity data reported in safety sheets for structurally related compounds?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish baseline toxicity. Compare results with existing SDS data, considering differences in purity, stereochemistry, and experimental protocols (e.g., OECD guidelines). Publish findings with detailed methodological transparency to clarify discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.